AUY954

Immunopharmacology S1P1 receptor selectivity Drug discrimination

AUY954 delivers high-potency, monoselective S1P1 engagement with >280-fold selectivity over S1P2-5, eliminating S1P3-mediated confounding effects. Ideal for unambiguous S1P1 signaling studies in immunology and vascular biology, offering validated oral bioavailability superior to SEW2871. Choose AUY954 for definitive, translational-relevant data.

Molecular Formula C25H20F3NO2S
Molecular Weight 455.5 g/mol
Cat. No. B1666138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAUY954
SynonymsNVP-AUY954, AUY954, AUY-954, AUY 954.
Molecular FormulaC25H20F3NO2S
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=C(S3)C=CC(=C4)CNCCC(=O)O)C(F)(F)F
InChIInChI=1S/C25H20F3NO2S/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31/h1-9,12-14,29H,10-11,15H2,(H,30,31)
InChIKeySKYYWSWIUKISCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AUY954: A Monoselective S1P1 Receptor Agonist for Targeted Immunomodulation


AUY954 (NVP-AUY954) is an orally bioavailable, aminocarboxylate analog of FTY720 that acts as a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) [1]. It exhibits potent binding affinity for both human (EC50 = 1.2 nM) and murine (EC50 = 0.9 nM) S1P1 receptors in γ-GTP-binding assays, with >280-fold selectivity over S1P2-5 receptor subtypes . As an investigative pharmacological probe, AUY954 enables precise dissection of S1P1-mediated signaling pathways in immunomodulation and vascular biology, distinct from pan-S1P receptor modulators .

Why In-Class S1P Receptor Modulators Cannot Replace AUY954 for S1P1-Specific Investigation


Substituting AUY954 with other S1P receptor agonists such as FTY720 (fingolimod) or SEW2871 introduces critical experimental confounds due to divergent selectivity profiles and potency differentials. While FTY720-phosphate acts as a potent agonist on four S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5) with EC50 values ranging from 0.3–3 nM , its S1P3 agonism has been directly linked to transient bradycardia—a well-documented clinical adverse effect that obscures S1P1-specific pharmacodynamics [1]. Conversely, the S1P1-selective agonist SEW2871 demonstrates substantially lower potency (EC50 = 13.8 nM) and lacks oral bioavailability comparable to AUY954 . These pharmacological divergences underscore that in-class substitution compromises both mechanistic interpretability and translational relevance, making AUY954 the requisite tool for studies demanding high-potency, monoselective S1P1 engagement with favorable oral pharmacokinetics.

Quantitative Differentiation Evidence for AUY954 Versus S1P1 Agonist Comparators


Superior S1P1 Potency and Monoselectivity Versus Pan-Agonist FTY720

AUY954 demonstrates high-potency S1P1 agonism (hS1P1 EC50 = 1.2 nM) while exhibiting negligible activity at S1P2-5 receptors (>280-fold selectivity window) . In contrast, FTY720-phosphate is a pan-agonist with potent activity at S1P1 (EC50 = 0.3–0.6 nM), S1P3 (EC50 ≈ 3 nM), S1P4 (EC50 = 0.3–0.6 nM), and S1P5 (EC50 = 0.3–0.6 nM) . The S1P3 agonism of FTY720 has been causally linked to bradycardia in both preclinical and clinical settings [1].

Immunopharmacology S1P1 receptor selectivity Drug discrimination

Enhanced Potency at S1P1 Versus Selective Agonist SEW2871

AUY954 achieves S1P1 receptor activation with subnanomolar to low nanomolar potency (hS1P1 EC50 = 1.2 nM; mS1P1 EC50 = 0.9 nM) . In direct cross-study comparison, the selective S1P1 agonist SEW2871 exhibits approximately 11.5-fold lower potency, with a reported EC50 of 13.8 nM for human S1P1 . This potency differential may influence the concentration required to elicit downstream signaling events such as Erk and Akt phosphorylation, as well as the magnitude of peripheral lymphocyte reduction.

Lymphopenia induction S1P1 agonist potency Immunomodulation

Validated In Vivo Efficacy in Allograft Rejection Model

In a stringent rat heterotopic heart transplantation model, oral administration of AUY954 in combination with the mTOR inhibitor RAD001 (everolimus) significantly prolonged cardiac allograft survival [1]. While FTY720 has demonstrated similar efficacy in transplantation models [2], its mechanism is confounded by activity at multiple S1P receptor subtypes . The AUY954 study provides direct evidence that selective S1P1 agonism alone is sufficient to achieve therapeutic efficacy in this model, thereby validating the S1P1 receptor as the primary mediator of the immunosuppressive effect observed with pan-agonists.

Transplantation Allograft survival Immunosuppression

S1P1-Dependent Endothelial NO Synthase Activation

AUY954 induces dose-dependent nitric oxide (NO) liberation in human umbilical vein endothelial cells (HUVECs) via an Akt-mediated phosphorylation pathway [1]. This effect is specifically blocked by the S1P1 antagonist W146 and the S1P1/3 antagonist VPC23019, but not by the selective S1P3 antagonist CAY10444, confirming S1P1-dependent signaling [2]. In contrast, FTY720-phosphate activates eNOS through both S1P1 and S1P3 receptors, as demonstrated by partial blockade with either antagonist alone and full blockade only with combined inhibition [3]. This delineation establishes AUY954 as the superior tool for investigating S1P1-specific contributions to endothelial function without the confounding influence of S1P3 co-activation.

Vascular biology eNOS activation Cardiovascular pharmacology

Off-Target Receptor Profiling Demonstrates Clean Selectivity Window

AUY954 was screened against a diverse panel of receptors and ion channels at a concentration of 10 µM and demonstrated no appreciable binding affinity . While comprehensive selectivity profiling data for SEW2871 and FTY720 are available in the literature [1], the confirmed absence of off-target interactions for AUY954 at micromolar concentrations provides a defined safety margin for in vitro and in vivo experimental design. This clean ancillary pharmacology profile reduces the risk of spurious biological effects that could compromise data interpretation.

Selectivity profiling Off-target pharmacology Drug safety

Optimal Scientific and Industrial Applications for AUY954 Based on Verified Differentiation Evidence


Mechanistic Dissection of S1P1-Specific Signaling in Immunomodulation

AUY954 is the tool of choice for investigators seeking to isolate S1P1-dependent effects on lymphocyte trafficking and immune cell function without the confounding influence of S1P3, S1P4, or S1P5 activation. Its monoselectivity profile (>280-fold over S1P2-5) enables unambiguous attribution of phenotypic outcomes—such as peripheral lymphopenia [1] and allograft survival prolongation [2]—to S1P1 receptor engagement alone. This application is particularly relevant for academic laboratories and pharmaceutical discovery programs validating S1P1 as a therapeutic target in autoimmune and inflammatory conditions.

Cardiovascular Target Validation Requiring S1P1-Specific Endothelial Signaling

For studies investigating endothelial nitric oxide synthase (eNOS) regulation and vascular homeostasis, AUY954 provides S1P1-specific activation that is fully distinguishable from S1P3-mediated signaling. The compound's eNOS activation in HUVECs is selectively blocked by S1P1 antagonists but not by S1P3 antagonists [3]. This mechanistic clarity is essential for cardiovascular pharmacology groups developing S1P1-targeted therapies where S1P3-associated bradycardia [4] represents an unacceptable liability.

Preclinical Transplantation and Autoimmunity Models Requiring Oral Bioavailability

AUY954 combines monoselective S1P1 agonism with validated oral bioavailability and in vivo efficacy in stringent transplantation models [2]. For researchers conducting preclinical studies in experimental autoimmune neuritis [5], multiple sclerosis, or solid organ transplantation, AUY954 offers a defined pharmacological probe that recapitulates the therapeutic efficacy of pan-agonists like FTY720 while eliminating S1P3-mediated confounding effects. This makes it the preferred compound for translational studies aiming to de-risk S1P1 modulation strategies.

High-Sensitivity In Vitro Signaling Studies Requiring Subnanomolar Potency

With EC50 values of 1.2 nM (human S1P1) and 0.9 nM (murine S1P1) , AUY954 is optimally suited for in vitro assays where low compound consumption and high signal-to-noise ratios are paramount—including GTPγS binding assays, Erk/Akt phosphorylation measurements (EC50 ≈ 0.1 nM for Erk and ≈1 nM for Akt) , and receptor internalization studies. Its 11.5-fold higher potency compared to SEW2871 translates to reduced reagent costs and improved assay sensitivity across both academic and industrial screening applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AUY954

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.